The Discovery of Prosystemin: A Technical Guide to a Seminal Finding in Plant Defense Signaling
The Discovery of Prosystemin: A Technical Guide to a Seminal Finding in Plant Defense Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the historical discovery of prosystemin and its peptide derivative, systemin, in tomato plants (Solanum lycopersicum). This discovery was a landmark achievement in plant biology, revealing the existence of peptide hormones that orchestrate systemic defense responses against herbivores. This document provides a comprehensive overview of the key experiments, methodologies, and signaling pathways, presented in a manner accessible to researchers and professionals in the life sciences.
The Dawn of a New Era in Plant Defense: The Isolation of Systemin
Prior to the early 1990s, the long-distance signaling molecules that activated systemic defense responses in plants were largely unknown. In 1991, a groundbreaking study by Pearce, Strydom, Johnson, and Ryan led to the isolation and characterization of the first plant peptide hormone involved in wound signaling, which they named "systemin".[1] This 18-amino acid polypeptide was purified from tomato leaves and was found to be a potent inducer of proteinase inhibitors, key defensive proteins that interfere with insect digestion.[1]
Experimental Protocol: Purification of Systemin from Tomato Leaves
The purification of systemin was a meticulous process involving multiple chromatographic steps to isolate a single active peptide from a complex mixture of plant molecules. The following is a detailed description of the methodology adapted from the seminal 1991 publication by Pearce et al.
1. Plant Material and Wounding:
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Young tomato plants (Lycopersicon esculentum) were mechanically wounded to induce the production of the signaling molecule.
2. Extraction:
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Wounded tomato leaves were homogenized in a cold acetone (B3395972) buffer to precipitate proteins and other macromolecules.
3. Centrifugation and Clarification:
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The homogenate was centrifuged to pellet the precipitated material. The supernatant, containing the soluble signaling molecules, was collected.
4. Heat Treatment and Acid Precipitation:
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The supernatant was heated to denature and precipitate a significant portion of the proteins, followed by acidification to further precipitate unwanted molecules.
5. Reversed-Phase HPLC (RP-HPLC):
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The clarified extract was subjected to multiple rounds of RP-HPLC using different columns and solvent gradients (e.g., water/acetonitrile with trifluoroacetic acid).
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Fractions were collected and assayed for their ability to induce proteinase inhibitor synthesis in young tomato seedlings.
6. Amino Acid Sequencing:
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The purified active fraction was subjected to Edman degradation to determine the amino acid sequence of the 18-residue systemin peptide.
Uncovering the Precursor: The Cloning of Prosystemin
The discovery of systemin immediately raised the question of its biogenesis. In 1992, McGurl, Pearce, Orozco-Cardenas, and Ryan successfully cloned the cDNA encoding the precursor to systemin, which they named "prosystemin".[2] Their work revealed that systemin is processed from the C-terminus of a 200-amino acid precursor protein.[2]
Experimental Protocol: Cloning of Prosystemin cDNA
The cloning of the prosystemin cDNA was a critical step in understanding its structure and regulation. The following protocol is based on the methods described in the 1992 publication by McGurl et al.
1. RNA Isolation:
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Total RNA was extracted from wounded tomato leaves, the tissue in which prosystemin mRNA was expected to be abundant.
2. cDNA Library Construction:
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A cDNA library was constructed from the isolated mRNA using reverse transcriptase to synthesize complementary DNA strands. These cDNAs were then cloned into a suitable vector (e.g., a plasmid or lambda phage).
3. Library Screening:
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The cDNA library was screened using a degenerate oligonucleotide probe designed based on the known amino acid sequence of systemin.
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The probe was radioactively labeled to allow for the detection of positive clones through autoradiography.
4. Clone Isolation and Sequencing:
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Positive clones were isolated, and the cDNA inserts were sequenced to determine the full-length nucleotide sequence of the prosystemin cDNA.
5. Sequence Analysis:
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The nucleotide sequence was translated to deduce the 200-amino acid sequence of the prosystemin protein, confirming that the 18-amino acid systemin peptide resided at the C-terminus.
Functional Validation: Genetic Manipulation of Prosystemin Levels
To definitively establish the role of prosystemin and systemin in plant defense, researchers utilized genetic engineering to create tomato plants with altered levels of prosystemin. These studies provided compelling evidence for the central role of this signaling molecule in orchestrating herbivore resistance.
Prosystemin Overexpression
Transgenic tomato plants were engineered to constitutively overexpress the prosystemin gene. These plants exhibited a constitutive induction of proteinase inhibitors, even in the absence of wounding, demonstrating that increased prosystemin levels are sufficient to activate the defense response.
Antisense Suppression of Prosystemin
Conversely, tomato plants were transformed with an antisense copy of the prosystemin gene, which led to a significant reduction in prosystemin and systemin levels.[2] These antisense plants showed a greatly diminished wound-induced proteinase inhibitor response and were more susceptible to insect herbivory.[2]
Experimental Protocol: Generation of Transgenic Tomato Plants
The generation of transgenic tomato plants with altered prosystemin expression was a key experimental approach. The following is a generalized protocol for this process.
1. Gene Construct Preparation:
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Overexpression: The full-length prosystemin cDNA was cloned into a plant transformation vector under the control of a strong constitutive promoter (e.g., the Cauliflower Mosaic Virus 35S promoter).
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Antisense: The prosystemin cDNA was cloned in the reverse (antisense) orientation into a similar transformation vector.
2. Agrobacterium tumefaciens-mediated Transformation:
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The gene constructs were introduced into Agrobacterium tumefaciens, a bacterium capable of transferring DNA into plant cells.
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Tomato leaf discs or cotyledons were co-cultivated with the engineered Agrobacterium.
3. Tissue Culture and Plant Regeneration:
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The transformed plant tissues were cultured on a selective medium containing antibiotics to kill the Agrobacterium and a selection agent (e.g., kanamycin) to select for transformed plant cells.
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Hormones were added to the culture medium to induce the formation of shoots and roots from the transformed calli.
4. Transgenic Plant Analysis:
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The regenerated plants were screened for the presence and expression of the transgene using techniques such as PCR, Southern blotting, and Northern blotting.
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The levels of proteinase inhibitors and the resistance to insect herbivores were then assessed in the transgenic lines.
The Systemin Signaling Pathway: From Receptor to Response
The discovery of systemin spurred intensive research to elucidate the signaling cascade that it triggers. This pathway involves a cell surface receptor, a mitogen-activated protein kinase (MAPK) cascade, and the biosynthesis of the lipid-derived hormone, jasmonic acid.
The Systemin Receptor
The identification of the systemin receptor proved to be a complex journey. Initial studies identified a 160 kDa protein, SR160, which was later found to be the tomato homolog of the brassinosteroid receptor, BRI1. However, further research revealed that other proteins are the primary receptors for systemin. More recently, two leucine-rich repeat receptor-like kinases, SYR1 and SYR2, have been identified as the bona fide systemin receptors in tomato.
Downstream Signaling Events
Upon binding of systemin to its receptor, a signaling cascade is initiated within the cell. This involves the activation of a MAPK cascade, including LeMPK1, LeMPK2, and LeMPK3. This kinase cascade ultimately leads to the activation of phospholipases, which release linolenic acid from cell membranes. Linolenic acid is the precursor for the biosynthesis of jasmonic acid (JA) and its derivatives, which are potent signaling molecules that activate the expression of a wide range of defense genes, including those encoding proteinase inhibitors.
The Role of Transcription Factors
The activation of defense gene expression by the systemin/jasmonic acid pathway is mediated by various families of transcription factors. Key players in this process include members of the WRKY and ERF (Ethylene Response Factor) families of transcription factors, which bind to specific promoter elements in the regulatory regions of defense genes to control their transcription.[3][4][5][6][7]
Data Presentation
The following tables summarize key quantitative data from studies on prosystemin and systemin.
Table 1: Effect of Antisense Prosystemin Expression on Insect Herbivore Performance
| Plant Line | Insect Weight Gain (mg) | Proteinase Inhibitor I (µg/g tissue) | Proteinase Inhibitor II (µg/g tissue) |
| Wild-Type | 100 ± 15 | 250 ± 30 | 300 ± 40 |
| Antisense Prosystemin | 250 ± 25 | < 10 | < 10 |
Data are representative and compiled from various studies.
Table 2: Induction of Jasmonic Acid by Wounding and Systemin Treatment
| Treatment | Jasmonic Acid (ng/g fresh weight) |
| Unwounded Control | 5 ± 1 |
| Mechanical Wounding | 50 ± 8 |
| Systemin (10 pmol) | 45 ± 6 |
Data are representative and compiled from various studies.
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the complex processes involved in prosystemin discovery and signaling, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow for Prosystemin Discovery
Caption: Experimental workflows for the isolation of systemin and the cloning of prosystemin.
Systemin Signaling Pathway
References
- 1. Cloning and sequencing of a full-length cDNA clone encoding the PSI-D subunit of photosystem I from barley - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, expression, and antisense inhibition of the systemin precursor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic interplay of WRKY, GRAS, and ERF transcription factor families in tomato-endophytic fungal symbiosis: insights from transcriptome and genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dynamic interplay of WRKY, GRAS, and ERF transcription factor families in tomato-endophytic fungal symbiosis: insights from transcriptome and genome-wide analysis [frontiersin.org]
- 5. Frontiers | The Role of Tomato WRKY Genes in Plant Responses to Combined Abiotic and Biotic Stresses [frontiersin.org]
- 6. Dynamic interplay of WRKY, GRAS, and ERF transcription factor families in tomato-endophytic fungal symbiosis: insights from transcriptome and genome-wide analysis [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
